molecular formula C20H34O5 B009576 5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid CAS No. 102910-23-6

5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid

Cat. No. B009576
M. Wt: 354.5 g/mol
InChI Key: XDXPWMISTPZJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid, commonly known as 5,12,20-THEA, is a polyunsaturated fatty acid that belongs to the class of eicosanoids. Eicosanoids are signaling molecules that are synthesized from arachidonic acid and play a crucial role in the regulation of various physiological processes in the body. 5,12,20-THEA is a relatively new eicosanoid that has gained attention due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The exact mechanism of action of 5,12,20-THEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor that regulates the expression of genes involved in lipid metabolism and inflammation. 5,12,20-THEA has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Biochemical And Physiological Effects

5,12,20-THEA has been shown to have various biochemical and physiological effects in the body. It can modulate the production of various eicosanoids, including prostaglandins and leukotrienes, which are involved in the regulation of inflammation and immune response. Additionally, 5,12,20-THEA can modulate the expression of various genes involved in lipid metabolism, inflammation, and cell proliferation. It has also been reported to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress in the body.

Advantages And Limitations For Lab Experiments

One of the advantages of studying 5,12,20-THEA in lab experiments is its potential therapeutic applications in various diseases. It can be used as a potential drug candidate for the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, studying 5,12,20-THEA can provide insights into the regulation of eicosanoid metabolism and the modulation of various signaling pathways in the body.
One of the limitations of studying 5,12,20-THEA in lab experiments is its relatively new discovery, which means that there is limited information available on its properties and mechanisms of action. Additionally, the synthesis of 5,12,20-THEA is not well understood, which can make it difficult to obtain sufficient quantities for lab experiments.

Future Directions

There are several future directions for the study of 5,12,20-THEA. One of the areas of interest is the identification of the enzymes involved in its synthesis and the development of methods for its synthesis in larger quantities. Additionally, further studies are needed to elucidate the mechanisms of action of 5,12,20-THEA and its potential therapeutic applications in various diseases. The development of 5,12,20-THEA-based drugs and the evaluation of their efficacy and safety in clinical trials are also areas of interest for future research. Finally, the identification of biomarkers for the detection and monitoring of 5,12,20-THEA in various diseases can provide insights into its role in disease pathogenesis and progression.

Synthesis Methods

The synthesis of 5,12,20-THEA involves the conversion of arachidonic acid to 5,12,20-trihydroxy-6,8,14-eicosatrienoic acid by the action of specific enzymes. The exact mechanism of this conversion is not fully understood, but it is believed to involve the oxidation of arachidonic acid by enzymes such as lipoxygenases or cyclooxygenases. Several studies have reported the synthesis of 5,12,20-THEA from arachidonic acid in vitro, and its presence has also been detected in various tissues in vivo.

Scientific Research Applications

5,12,20-THEA has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported the anti-inflammatory properties of 5,12,20-THEA, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been reported to have anti-cancer properties, as it can inhibit the proliferation and induce apoptosis in cancer cells. Additionally, 5,12,20-THEA has been shown to have cardioprotective effects, as it can reduce the risk of atherosclerosis and myocardial infarction.

properties

CAS RN

102910-23-6

Product Name

5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(6E,8E,14E)-5,12,20-trihydroxyicosa-6,8,14-trienoic acid

InChI

InChI=1S/C20H34O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7,9,14,18-19,21-23H,1-2,6,8,10-13,15-17H2,(H,24,25)/b5-4+,7-3+,14-9+

InChI Key

XDXPWMISTPZJGX-UHFFFAOYSA-N

Isomeric SMILES

C(CC/C=C/CC(CC/C=C/C=C/C(CCCC(=O)O)O)O)CCO

SMILES

C(CCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O)CCO

Canonical SMILES

C(CCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O)CCO

synonyms

5,12,20-TH-6,8,14-EA
5,12,20-trihydroxy-6,8,14-eicosatrienoic acid

Origin of Product

United States

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